

5-Chloroquinolin-8-amine: A Technical Guide to its Potential Biological Activities

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Compound of Interest

Compound Name: 5-Chloroquinolin-8-amine

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Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among these, **5-Chloroquinolin-8-amine** and its derivatives have emerged as compounds of significant interest due to their potential antimicrobial, anticancer, and antimalarial properties. This technical guide provides an in-depth overview of the known biological activities of **5-Chloroquinolin-8-amine** and its closely related analogue, 5-Chloroquinolin-8-ol (Cloxyquin), summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the proposed mechanisms of action.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline, including the 5-chloro substituted analogue, have demonstrated notable activity against a range of microbial pathogens. The primary mechanism is often attributed to the chelation of metal ions essential for microbial growth and enzymatic function.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 5-Chloroquinolin-8-ol (Cloxyquin) and related compounds against various strains of

Mycobacterium tuberculosis.

Compound	Organism	MIC (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
5-Chloroquinoline-8-ol (Cloxyquin)	M. tuberculosis H37Ra	0.125	-	-	[1]
5-Chloroquinoline-8-ol (Cloxyquin)	M. tuberculosis (9 reference strains)	0.125 - 0.25	-	-	[1]
5-Chloroquinoline-8-ol (Cloxyquin)	M. tuberculosis (150 clinical isolates)	0.062 - 0.25	0.125	0.25	[1]
8-Hydroxyquinoline	M. tuberculosis H37Ra	0.125	-	-	[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)	M. tuberculosis H37Ra	6.25	-	-	[1]
Chlorquinaldol	M. tuberculosis H37Ra	0.38	-	-	[1]
Broxyquinoline	M. tuberculosis H37Ra	6.25	-	-	[1]
5-Nitro-8-hydroxyquinoline	Mycobacterium bovis BCG	1.9	-	-	[1]

8-Hydroxyquinoline	Mycobacterium bovis BCG	0.3	-	-	[1]
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Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

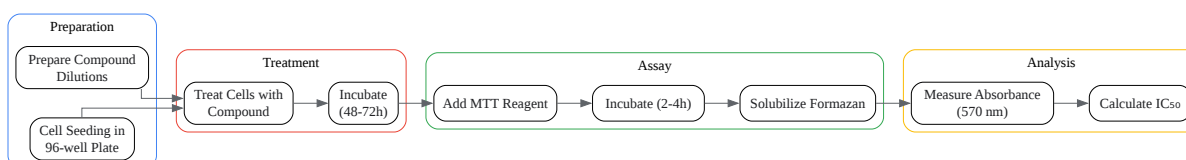
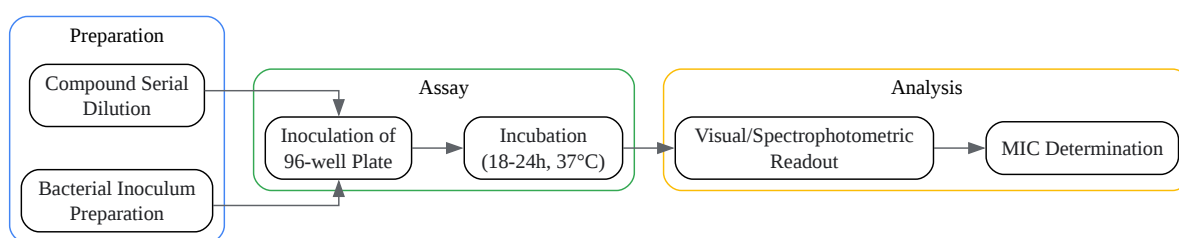
- 96-well microtiter plates
- Sterile culture broth (e.g., Mueller-Hinton Broth)
- Test compound (e.g., **5-Chloroquinolin-8-amine**) stock solution
- Bacterial culture in logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile diluents (e.g., saline or broth)
- Spectrophotometer or microplate reader

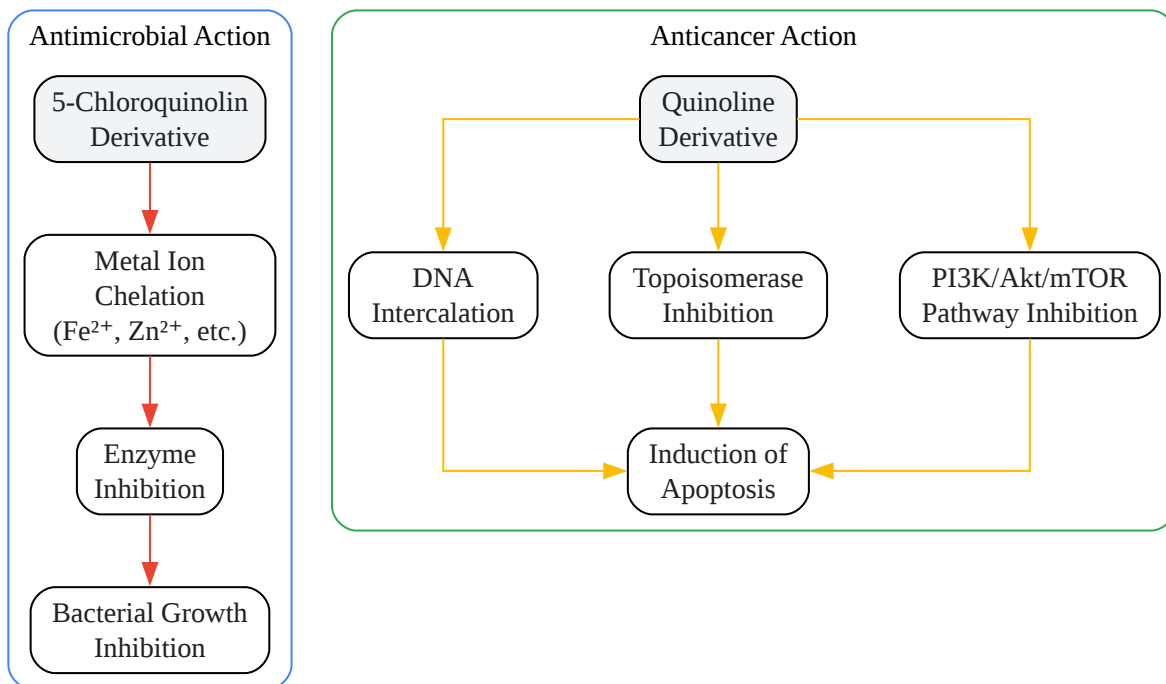
Procedure:

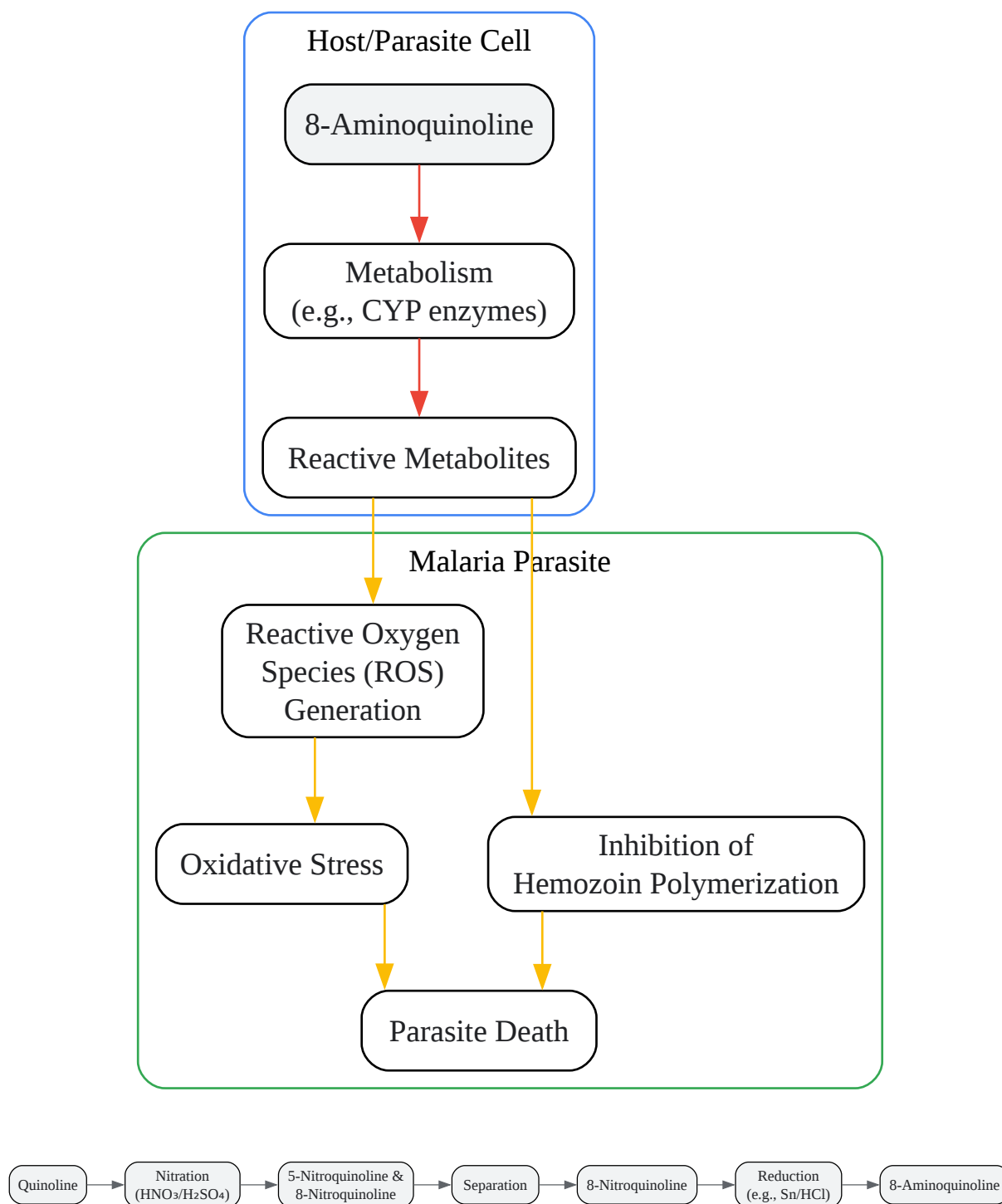
- **Inoculum Preparation:** Aseptically prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- **Compound Dilution:** Perform serial two-fold dilutions of the test compound in the culture broth directly in the microtiter plate. A typical starting concentration might be 128 µg/mL, diluted down to 0.125 µg/mL.

- Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Diagram: Antimicrobial Workflow







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